molecular formula C11H15N3O B12526046 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one CAS No. 868245-27-6

1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B12526046
CAS No.: 868245-27-6
M. Wt: 205.26 g/mol
InChI Key: GMXCNEVKXXJSLA-UHFFFAOYSA-N
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Description

1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound featuring a pyridine core substituted with a piperazine group at position 6 and an acetyl group at position 2. Its synthesis involves reacting piperazine with a precursor pyridine derivative under basic conditions (pH 9), yielding the product in 47% efficiency .

Properties

CAS No.

868245-27-6

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(6-piperazin-1-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C11H15N3O/c1-9(15)10-2-3-11(13-8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

GMXCNEVKXXJSLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one typically involves multi-step procedures. One common method includes the reaction of 3-chloropyridine with piperazine under specific conditions to form the piperazinylpyridine intermediate. This intermediate is then reacted with ethanone derivatives to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives, differing primarily in substituents on the pyridine or piperazine moieties. Key analogs include:

Pyridine-Based Piperazine Derivatives
  • UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone]: Contains a trifluoromethylphenyl group on piperazine and a chlorophenyl-ethanone chain, demonstrating anti-Trypanosoma cruzi activity via CYP51 inhibition .
  • BAY10000493 : Features a bromophenyl-imidazopyridine substituent on piperazine and inhibits K2P3.1 potassium channels by binding to the intracellular vestibule .
  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one : Substituted with a trifluoromethyl group on pyridine, though its biological activity remains uncharacterized .
Piperazine-Linked Aromatic Ketones
  • QD10 [1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one]: Incorporates a benzoylphenoxypropyl chain, acting as a dual-active histamine H3 receptor ligand with antioxidant properties .
  • QD15 [(4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)ethan-1-one]: Chlorobenzoyl substitution enhances molecular weight (400.90 g/mol) and achieves 100% purity .

Pharmacological Activities

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Reported Activity Reference
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one Acetyl, piperazine 204.25 47% Not reported
QD10 Benzoylphenoxypropyl, phenyl 366.46 62% Histamine H3 receptor ligand
UDO Chlorophenyl, trifluoromethylphenyl Not provided N/A Anti-T. cruzi (CYP51 inhibitor)
BAY10000493 Bromophenyl, imidazopyridin-3-yl Not provided N/A K2P3.1 channel inhibitor
1-(6-Trifluoromethylpyridin-3-yl)ethan-1-one Trifluoromethyl 189.13 N/A Not reported

Physical and Chemical Properties

  • Melting Points : Analogs like QD10 (148.4–151.4°C) and QD15 (123.9–126.7°C) exhibit distinct thermal stability profiles, suggesting substituent-dependent crystallinity .

Biological Activity

1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one, a compound featuring a piperazine moiety linked to a pyridine ring, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is C11H14N2C_{11}H_{14}N_{2}, with a molecular weight of approximately 174.24 g/mol. The structure consists of a piperazine ring attached to a pyridine ring with an ethanone functional group, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one exhibit various biological activities, including:

1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of piperazine derivatives. For instance, compounds with similar structures have shown activity against bacterial strains such as Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 to 64 µg/mL .

2. Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer) cells. For example, one study reported submicromolar cytotoxicity against MCF7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway .

3. Antichlamydial Activity
Recent research has highlighted the antichlamydial properties of piperazine-based compounds. Modifications in the piperazine structure have been linked to enhanced selectivity and potency against Chlamydia species, indicating that similar modifications could be explored for 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one .

The mechanisms underlying the biological activities of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one can be attributed to:

1. Enzyme Inhibition
Compounds with similar structures often act as enzyme inhibitors, disrupting key metabolic pathways in pathogens or cancer cells. For instance, inhibition of the PI3K pathway leads to decreased cell survival and proliferation.

2. Interaction with Cellular Targets
The interaction with specific cellular proteins can trigger apoptosis or autophagy in cancer cells. This is particularly relevant in the context of compounds that induce DNA damage response mechanisms .

Case Studies and Research Findings

StudyFindings
Leung et al. (2020)Reported moderate antibacterial activity against N. meningitidis and H. influenzae for piperazine derivatives .
MDPI Study (2022)Identified submicromolar cytotoxicity against MCF7 cells through PI3K pathway inhibition .
Antichlamydial ResearchHighlighted enhanced selectivity for Chlamydia with certain structural modifications on piperazine derivatives .

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